4',7-Dimethoxyisoflavone

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La diméthoxydaïdzéine peut être synthétisée par méthylation de la daïdzéine. Une méthode courante consiste à faire réagir la daïdzéine avec du sulfate de diméthyle en présence de carbonate de potassium dans l'acétone, ce qui donne de la diméthoxydaïdzéine avec un rendement élevé . Une autre approche utilise l'hydrolyse enzymatique de la daïdzine (la forme glycosidique de la daïdzéine) dans des solvants eutectiques profonds, ce qui est une méthode écologique et efficace .

Méthodes de production industrielle

La production industrielle de diméthoxydaïdzéine implique souvent l'extraction et la purification à partir de sources végétales, telles que le soja. Le processus comprend l'extraction par solvant, suivie de techniques chromatographiques pour isoler et purifier le composé .

Analyse Des Réactions Chimiques

Types de réactions

La diméthoxydaïdzéine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des quinones et d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent la convertir en dérivés dihydro.

Substitution : Elle peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes méthoxy.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme le méthylate de sodium et d'autres nucléophiles peuvent être utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les dérivés hydroxylés, les dérivés dihydro et les isoflavones substituées .

Applications de la recherche scientifique

La diméthoxydaïdzéine a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme précurseur pour la synthèse d'autres composés bioactifs.

Biologie : Des études ont montré son potentiel pour moduler diverses voies biologiques, y compris celles impliquées dans l'inflammation et le stress oxydatif.

Médecine : Elle a été étudiée pour ses effets thérapeutiques potentiels dans le traitement de l'ostéoporose, du cancer et des maladies cardiovasculaires

Mécanisme d'action

La diméthoxydaïdzéine exerce ses effets par le biais de diverses cibles moléculaires et voies :

Activité antioxydante : Elle piège les radicaux libres et régule à la hausse les enzymes antioxydantes.

Activité anti-inflammatoire : Elle inhibe les cytokines pro-inflammatoires et module les voies de signalisation telles que NF-κB.

Activité anticancéreuse : Elle induit l'apoptose dans les cellules cancéreuses et inhibe la prolifération cellulaire en modulant des voies telles que PI3K/Akt et MAPK.

Applications De Recherche Scientifique

Antioxidant Activity

Research indicates that 4',7-Dimethoxyisoflavone possesses significant antioxidant properties. A study evaluated its ability to scavenge free radicals and inhibit lipid peroxidation, demonstrating a potential role in protecting cells from oxidative stress.

| Test Method | Concentration Range | Results |

|---|---|---|

| DPPH Scavenging | 6.25 - 400 μg/mL | Effective at higher concentrations |

| FRAP Assay | 400 - 6.25 μg/mL | High reducing power observed |

This suggests its potential use in preventing oxidative damage in various biological systems.

Anti-inflammatory Properties

The compound has been shown to modulate inflammatory responses. In vitro studies have demonstrated that it can inhibit the expression of pro-inflammatory cytokines such as IL-6 and IL-8 in keratinocytes, indicating its potential for treating inflammatory skin conditions like psoriasis .

Antimicrobial Activity

This compound exhibits antimicrobial effects against various pathogens, including bacteria and fungi. A study assessed its Minimum Inhibitory Concentration (MIC) against several strains:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 2000 |

| Staphylococcus epidermidis | 2000 |

| Alternaria melongenae (fungus) | Effective |

These findings support its application in developing natural antimicrobial agents .

Treatment of Psoriasis

In a murine model of psoriasis, topical application of this compound significantly reduced epidermal thickness and inflammatory cell infiltration, comparable to standard treatments like betamethasone . This highlights its potential as a therapeutic agent for skin disorders.

Skin Absorption Studies

Studies on the skin absorption of methoxylated isoflavones revealed that formulations containing this compound showed enhanced permeation through barrier-deficient skin, making it a candidate for topical formulations aimed at treating skin diseases .

Antifungal Activity in Plants

The compound has demonstrated antifungal activity against plant pathogens, suggesting its use as a natural pesticide or fungicide. In vitro tests showed effectiveness against several plant pathogenic fungi, indicating potential applications in sustainable agriculture .

Mécanisme D'action

Dimethoxydaidzein exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.

Anticancer Activity: It induces apoptosis in cancer cells and inhibits cell proliferation by modulating pathways like PI3K/Akt and MAPK.

Comparaison Avec Des Composés Similaires

La diméthoxydaïdzéine est unique par rapport aux autres isoflavones en raison de ses groupes méthoxy, qui améliorent sa biodisponibilité et son activité biologique. Parmi les composés similaires, citons :

Daïdzéine : Le composé parent, qui ne possède pas les groupes méthoxy.

Génistéine : Une autre isoflavone ayant des activités biologiques similaires, mais des caractéristiques structurales différentes.

Biochanine A : Une isoflavone méthoxylée ayant des propriétés antioxydantes et anti-inflammatoires similaires

Activité Biologique

4',7-Dimethoxyisoflavone, also known as Dimethoxydaidzein, is a flavonoid compound with significant biological activities. This article presents a detailed examination of its antimicrobial, antioxidant, and potential anticancer properties based on diverse research findings.

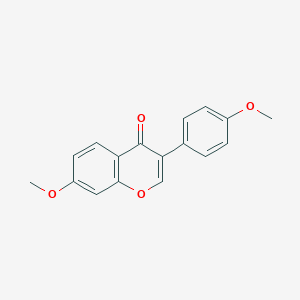

Chemical Structure and Properties

The chemical formula for this compound is . It is characterized by two methoxy groups at the 4' and 7 positions of the isoflavone backbone, which contribute to its biological activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antifungal activity against various plant pathogenic fungi. In vitro studies have shown its effectiveness against species such as Alternaria melongenae, A. brassicicola, and A. brassicae with varying degrees of sensitivity reported across different fungi .

Table 1: Antifungal Activity of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Alternaria melongenae | 100 µg/mL |

| A. brassicicola | 75 µg/mL |

| A. brassicae | 50 µg/mL |

This compound has also been evaluated for its antibacterial properties. A study indicated that it could inhibit the growth of Staphylococcus aureus and Staphylococcus epidermidis, with MIC values around 2000 µg/mL .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays:

- DPPH Radical Scavenging Assay : The compound showed significant scavenging activity, with a concentration-dependent effect observed.

- Ferric Reducing Antioxidant Power (FRAP) : The ability to reduce iron ions was measured, indicating its potential as an antioxidant agent.

Table 2: Antioxidant Activity Results

| Assay Type | Concentration Range (µg/mL) | % Inhibition |

|---|---|---|

| DPPH Scavenging | 6.25 - 400 | Up to 85% |

| FRAP | 400 - 6.25 | Significant |

These results suggest that this compound possesses strong antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Potential Anticancer Activity

Emerging studies indicate that flavonoids like this compound may play a role in cancer chemoprevention. The compound has been implicated in various cellular processes:

- Induction of Apoptosis : Research suggests that it can trigger programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : It may hinder the growth of cancer cells by interfering with cell cycle progression.

Case Studies and Research Findings

A notable study published in the Global Journal of Science Frontier Research highlighted the anticancer potential of isoflavones, including derivatives like this compound. The study found that these compounds could modulate signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway .

Moreover, another investigation into the bioactivity of flavonoids reported significant findings regarding their effects on inflammation and immune response modulation, which are critical in cancer development and progression .

Q & A

Basic Research Questions

Q. What are the standard protocols for assessing the antifungal activity of 4',7-Dimethoxyisoflavone in plant pathogens?

Methodology: Use in vitro broth microdilution assays to determine minimum inhibitory concentrations (MICs) against fungal strains such as Fusarium spp. or Aspergillus spp.. Prepare serial dilutions of the compound in DMSO (4 mg/mL stock) and incorporate into fungal growth media. Monitor inhibition zones or hyphal growth reduction over 48–72 hours .

Q. How is this compound structurally characterized in natural product isolation studies?

Methodology: Employ tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR). Key MS fragments include [M - H - CH3]⁻ and [M - H - CO]⁻ for methoxy and carbonyl group identification. NMR analysis (¹H/¹³C) confirms aromatic proton environments (e.g., 7-methoxy at δ 3.8 ppm) and isoflavone backbone .

Q. What experimental designs are used to evaluate 5α-reductase inhibition by this compound?

Methodology: Use rat prostate microsomes as the enzyme source. Incubate with testosterone (substrate) and NADPH cofactor. Quantify dihydrotestosterone (DHT) production via HPLC or ELISA. Include finasteride as a positive control. IC50 values are calculated using dose-response curves (e.g., 50–200 µM range) .

Q. What are the solubility and storage considerations for this compound in experimental workflows?

Methodology: Dissolve the compound in DMSO (4 mg/mL, 14.2 mM) for in vitro studies. For long-term storage, store powder at -20°C (stable for 3 years) or solutions at -80°C (1 year). Avoid freeze-thaw cycles to prevent precipitation .

Advanced Research Questions

Q. How can conflicting data on antifungal efficacy across studies be resolved?

Q. What strategies improve the bioavailability of this compound in in vivo models?

Methodology: Use nanoformulations (e.g., liposomes) to enhance aqueous solubility. Conduct pharmacokinetic studies in rodents to track plasma half-life and tissue distribution. Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to reduce metabolic clearance .

Q. Does this compound exhibit synergistic effects with other antifungals or bioactive compounds?

Methodology: Perform fractional inhibitory concentration (FIC) index assays. Combine sub-MIC doses with fluconazole or amphotericin B. Synergism (FIC ≤ 0.5) is indicated by enhanced growth inhibition. For example, pairing with genistein derivatives may amplify antifungal activity via multi-target mechanisms .

Q. What molecular mechanisms underlie the dual antifungal and 5α-reductase inhibitory activities of this compound?

Methodology: Use molecular docking to predict binding to fungal CYP51 (lanosterol demethylase) and human 5α-reductase. Validate via site-directed mutagenesis or competitive binding assays. Transcriptomic profiling (RNA-seq) of treated fungal cells can identify disrupted pathways (e.g., ergosterol biosynthesis) .

Propriétés

IUPAC Name |

7-methoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)15-10-21-16-9-13(20-2)7-8-14(16)17(15)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNBCGIVZXHHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151171 | |

| Record name | 7,4'-Dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157-39-7 | |

| Record name | 4′,7-Dimethoxyisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1157-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,4'-Dimethoxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001157397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,4'-Dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',7-DIMETHOXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5547DW3CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.